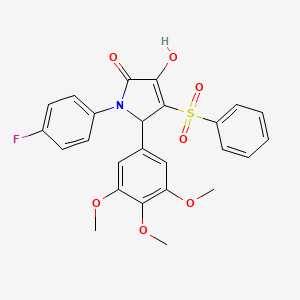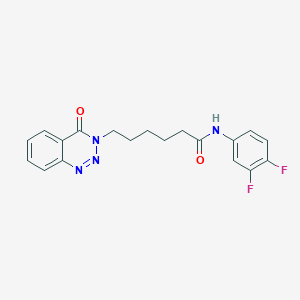![molecular formula C25H28N6O2 B12130797 2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130797.png)
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrroloquinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline rings
準備方法
The synthesis of 2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Pyrroloquinoxaline Core: : The pyrroloquinoxaline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-nitroaniline derivative and an α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
-
Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride or benzyl bromide as the electrophile. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the nucleophile.
-
Attachment of the Morpholine Ring: : The morpholine ring can be introduced through a nucleophilic substitution reaction using a suitable morpholine derivative. The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack.
-
Amination Reaction: : The amino group can be introduced through a reductive amination reaction using a suitable amine and a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
-
Final Coupling Reaction: : The final step involves coupling the various fragments together to form the desired compound. This can be achieved through a condensation reaction using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
化学反応の分析
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and benzyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can undergo reduction reactions, particularly at the nitro and carbonyl groups. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
-
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides, while common reagents for electrophilic substitution include halogens and sulfonyl chlorides.
-
Condensation: : The compound can undergo condensation reactions, particularly at the carboxamide group. Common reagents for condensation include carbodiimides and anhydrides.
科学的研究の応用
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a versatile intermediate in organic synthesis.
-
Biology: : The compound can be used as a probe to study biological processes. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular pathways and mechanisms.
-
Medicine: : The compound has potential therapeutic applications due to its ability to modulate biological targets. It can be used as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
-
Industry: : The compound can be used in the development of new materials and chemicals. Its unique structure and properties make it a valuable component in the design of advanced materials and industrial products.
作用機序
The mechanism of action of 2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in a biological context, the compound may interact with signaling pathways involved in cell proliferation and apoptosis, leading to its potential use as an anticancer agent.
類似化合物との比較
2-amino-N-benzyl-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:
-
Indole Derivatives: : Indole derivatives are known for their diverse biological activities and have been extensively studied for their therapeutic potential. The pyrroloquinoxaline core of the compound shares similarities with the indole scaffold, making it a valuable addition to the family of indole derivatives .
-
Morpholine Derivatives: : Morpholine derivatives are commonly found in biologically active molecules and pharmaceuticals. The presence of the morpholine ring in the compound enhances its potential for biological activity and therapeutic applications .
-
Quinoxaline Derivatives: : Quinoxaline derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrroloquinoxaline core of the compound shares similarities with quinoxaline derivatives, making it a valuable addition to this class of compounds .
特性
分子式 |
C25H28N6O2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
2-amino-N-benzyl-1-(3-morpholin-4-ylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H28N6O2/c26-23-21(25(32)27-17-18-7-2-1-3-8-18)22-24(29-20-10-5-4-9-19(20)28-22)31(23)12-6-11-30-13-15-33-16-14-30/h1-5,7-10H,6,11-17,26H2,(H,27,32) |
InChIキー |
FWEXZWAZXGJXDP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12130721.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130723.png)
![(5Z)-3-(morpholin-4-yl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130728.png)
![methyl 4-[(3E)-3-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B12130739.png)

![methyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12130747.png)
![3-{[3-(Ethoxycarbonyl)-7-(trifluoromethyl)-4-quinolyl]amino}benzoic acid](/img/structure/B12130752.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130770.png)


![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12130793.png)
![[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide](/img/structure/B12130801.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12130807.png)
